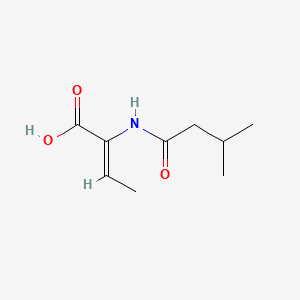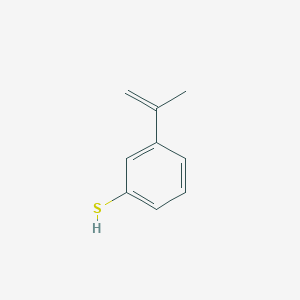
3-(Prop-1-en-2-yl)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-1-en-2-yl)benzene-1-thiol, also known as m-Cymenene, is an organic compound with the molecular formula C10H12S. It is a derivative of benzene, featuring a thiol group (-SH) attached to the benzene ring along with a prop-1-en-2-yl substituent. This compound is known for its distinctive odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)benzene-1-thiol typically involves the introduction of the thiol group to a benzene derivative. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction conditions often require an excess of the nucleophile to prevent the formation of by-products like sulfides (R-S-R’) .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of thiourea as the nucleophile. The reaction proceeds through the formation of an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is preferred due to its efficiency and the high yield of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-1-en-2-yl)benzene-1-thiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Nucleophiles like hydrosulfide anion (HS-) or thiourea in the presence of a base.
Major Products
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Prop-1-en-2-yl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavors due to its distinctive odor.
Wirkmechanismus
The mechanism of action of 3-(Prop-1-en-2-yl)benzene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with various biomolecules, influencing their function. For example, it can interact with proteins by forming disulfide bridges, which can alter protein structure and activity . Additionally, the compound can undergo redox reactions, impacting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anethole: 1-Methoxy-4-(prop-1-enyl)benzene, used as a flavoring agent.
Estragole: 1-Methoxy-4-(1-propenyl)benzene, found in tarragon and basil.
m-Cymenene: 1-Methyl-3-(prop-1-en-2-yl)benzene, a structural isomer.
Uniqueness
3-(Prop-1-en-2-yl)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs like anethole and estragole. The thiol group allows for specific interactions with biomolecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
78943-78-9 |
|---|---|
Molekularformel |
C9H10S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
3-prop-1-en-2-ylbenzenethiol |
InChI |
InChI=1S/C9H10S/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
QGQZCYDJZFXPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC(=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


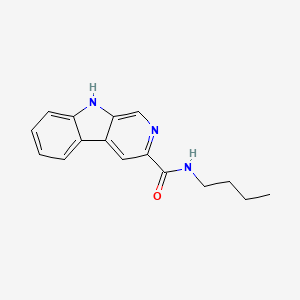
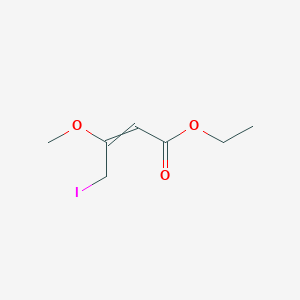

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

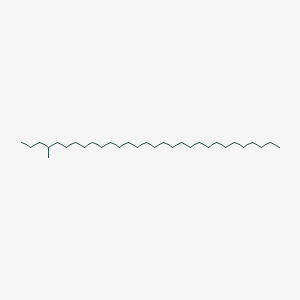
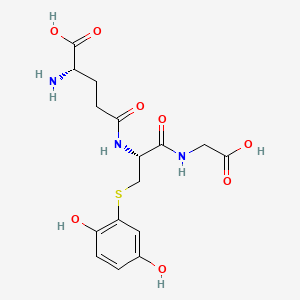
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)



![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
